Cas no 203302-97-0 (3-(Trifluoromethoxy)phenylacetic acid)

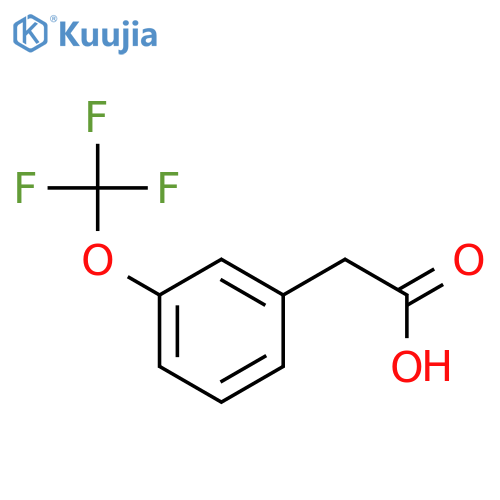

203302-97-0 structure

商品名:3-(Trifluoromethoxy)phenylacetic acid

3-(Trifluoromethoxy)phenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 3-(Trifluoromethoxy)phenylacetic acid

- 2-[3-(trifluoromethoxy)phenyl]acetic acid

- 3-(trifluoromethoxy)Benzeneacetic acid

- 3-Trifluoromethoxyphenylacetic acid

- 3-Trifluoromethoxyphenylaceticacid

- AKOS005254293

- MFCD00082480

- (3-trifluoromethoxy-phenyl)-acetic acid

- SCHEMBL761677

- [3-(trifluoromethoxy)phenyl]acetic acid

- Benzeneacetic acid, 3-(trifluoromethoxy)-

- PS-7873

- FT-0643896

- BCP29755

- Z1037570484

- 203302-97-0

- DTXSID90380469

- SY016865

- T2406

- CS-0020102

- 3-(Trifluoromethoxy)phenylacetic Acid;2-(3-(trifluoromethoxy)phenyl)acetic acid

- AC-4199

- 2-(3-(trifluoromethoxy)phenyl)acetic acid

- 3-(trifluoromethoxy)phenylacetic acid, AldrichCPR

- (3-trifluoromethoxyphenyl)acetic acid

- A21838

- EN300-100655

- AM62274

- 3-(trifluoromethoxy)-phenylacetic acid

- 2-(3-(trifluoromethoxy)phenyl)acetic acid;3-(Trifluoromethoxy)phenylacetic acid

- ALBB-021665

- DB-021761

-

- MDL: MFCD00082480

- インチ: 1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)

- InChIKey: NFZQVADYFXRRPM-UHFFFAOYSA-N

- ほほえんだ: O=C(O)CC1=CC=CC(OC(F)(F)F)=C1

計算された属性

- せいみつぶんしりょう: 220.03500

- どういたいしつりょう: 220.035

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 46.5A^2

じっけんとくせい

- 色と性状: はくしょくふんまつ

- 密度みつど: 1.399

- ゆうかいてん: 53-55°C

- ふってん: 260.2°C at 760 mmHg

- フラッシュポイント: 111.2℃

- 屈折率: 1.477

- PSA: 46.53000

- LogP: 2.21230

- ようかいせい: 未確定

3-(Trifluoromethoxy)phenylacetic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S26-S36

-

危険物標識:

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,Room Temperature

3-(Trifluoromethoxy)phenylacetic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

3-(Trifluoromethoxy)phenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Oakwood | 002130-5g |

3-(Trifluoromethoxy)phenylacetic acid |

203302-97-0 | 97% | 5g |

$35.00 | 2024-07-19 | |

| Oakwood | 002130-1g |

3-(Trifluoromethoxy)phenylacetic acid |

203302-97-0 | 97% | 1g |

$15.00 | 2024-07-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1025244-100g |

3-(Trifluoromethoxy)benzeneacetic acid |

203302-97-0 | 98% | 100g |

¥3820.00 | 2023-11-21 | |

| Ambeed | A293824-250mg |

3-(Trifluoromethoxy)phenylacetic acid |

203302-97-0 | 97% | 250mg |

$11.0 | 2024-07-28 | |

| Enamine | EN300-100655-50.0g |

2-[3-(trifluoromethoxy)phenyl]acetic acid |

203302-97-0 | 95.0% | 50.0g |

$209.0 | 2025-02-21 | |

| eNovation Chemicals LLC | D691429-25g |

3-(Trifluoromethoxy)phenylacetic Acid |

203302-97-0 | 97% | 25g |

$110 | 2023-09-03 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11567-5g |

3-(Trifluoromethoxy)phenylacetic acid |

203302-97-0 | 97% | 5g |

¥146.0 | 2022-03-01 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD11567-25g |

3-(Trifluoromethoxy)phenylacetic acid |

203302-97-0 | 97% | 25g |

¥676.0 | 2022-03-01 | |

| Fluorochem | 002130-10g |

3-(Trifluoromethoxy)phenylacetic acid |

203302-97-0 | 98% | 10g |

£38.00 | 2022-03-01 | |

| abcr | AB108561-25 g |

3-(Trifluoromethoxy)phenylacetic acid, 97%; . |

203302-97-0 | 97% | 25g |

€146.80 | 2022-09-01 |

3-(Trifluoromethoxy)phenylacetic acid 関連文献

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

203302-97-0 (3-(Trifluoromethoxy)phenylacetic acid) 関連製品

- 243659-15-6(4-(Difluoromethoxy)phenylacetic acid)

- 4315-07-5(2-4-(Trifluoromethoxy)phenylacetic Acid)

- 262587-06-4(3-(Difluoromethoxy)phenylacetic acid)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:203302-97-0)3-(Trifluoromethoxy)phenylacetic acid

清らかである:99%/99%

はかる:100g/500g

価格 ($):274.0/1252.0